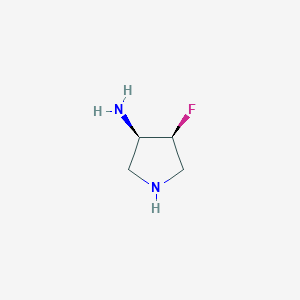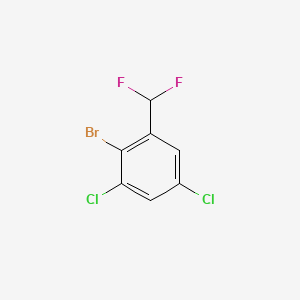
2-Bromo-1,5-dichloro-3-(difluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1,5-dichloro-3-(difluoromethyl)benzene is an organic compound with the molecular formula C7H3BrCl2F2 It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, and fluorine atoms attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1,5-dichloro-3-(difluoromethyl)benzene typically involves multiple steps, starting from simpler benzene derivatives. One common method involves the bromination, chlorination, and fluorination of benzene rings. For example, the preparation of similar compounds like 5-bromo-1,3-dichloro-2-fluorobenzene involves diazotization and reduction of 6-bromo-2,4-dichloro-3-fluoro-aniline . The reaction conditions often include the use of strong acids, bases, and specific catalysts to facilitate the halogenation process.
Industrial Production Methods
Industrial production of such halogenated benzene derivatives may involve continuous processes like tubular diazotization, which offers advantages in terms of stability, safety, and yield . These methods are designed to be scalable and efficient, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1,5-dichloro-3-(difluoromethyl)benzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions due to the presence of electron-withdrawing halogen atoms, which influence the reactivity of the benzene ring.
Nucleophilic Substitution: The halogen atoms can be replaced by nucleophiles under appropriate conditions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation and Reduction: These reactions may involve reagents like potassium permanganate or sodium borohydride.
Substitution: Common reagents include halogenating agents like bromine or chlorine, and nucleophiles like sodium hydroxide or ammonia.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, electrophilic aromatic substitution can lead to the formation of various substituted benzene derivatives .
Scientific Research Applications
2-Bromo-1,5-dichloro-3-(difluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives may be studied for their potential biological activities.
Medicine: Halogenated benzene derivatives are often explored for their pharmacological properties.
Industry: This compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-1,5-dichloro-3-(difluoromethyl)benzene involves its interaction with molecular targets through its halogen atoms. These interactions can influence the reactivity and stability of the compound, making it useful in various chemical reactions. The specific pathways and targets depend on the context of its application, such as in organic synthesis or pharmacology .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1,3-dichloro-2-fluorobenzene
- 1-Bromo-3-(difluoromethyl)-2-fluorobenzene
- 2-Bromo-1,4-dichlorobenzene
Uniqueness
2-Bromo-1,5-dichloro-3-(difluoromethyl)benzene is unique due to its specific arrangement of halogen atoms, which imparts distinct chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C7H3BrCl2F2 |
|---|---|
Molecular Weight |
275.90 g/mol |
IUPAC Name |
2-bromo-1,5-dichloro-3-(difluoromethyl)benzene |
InChI |
InChI=1S/C7H3BrCl2F2/c8-6-4(7(11)12)1-3(9)2-5(6)10/h1-2,7H |
InChI Key |
OZIQJQSCAHENTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)F)Br)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Oxo-4-phenyl-2-azabicyclo[2.1.1]hexane-2-carbaldehyde](/img/structure/B13492727.png)
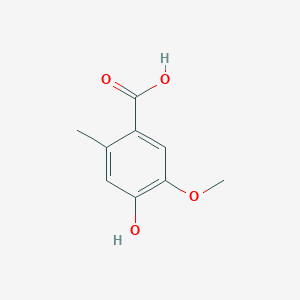
![{[2-(Difluoromethoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13492742.png)
![rac-(1R,2S,3R,4S)-3-({[(tert-butoxy)carbonyl]amino}methyl)bicyclo[2.2.0]hexane-2-carboxylic acid](/img/structure/B13492746.png)

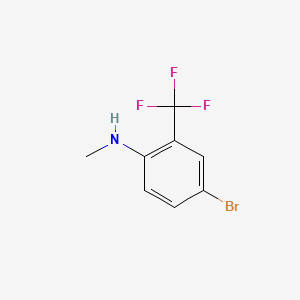
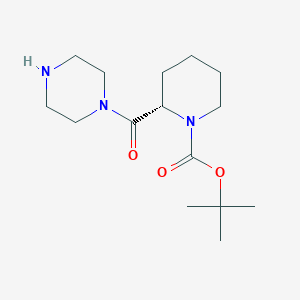
![{5-Oxa-2-azaspiro[3.4]octan-6-yl}methanol](/img/structure/B13492771.png)
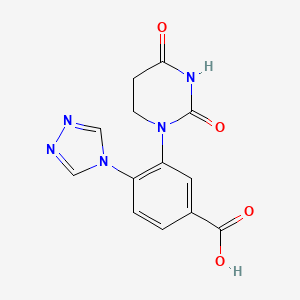
![{1-[(Oxan-4-yl)methyl]-1h-pyrazol-4-yl}methanol](/img/structure/B13492784.png)
![5-[(3-Amino-2,2-dimethyl-propyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13492785.png)

